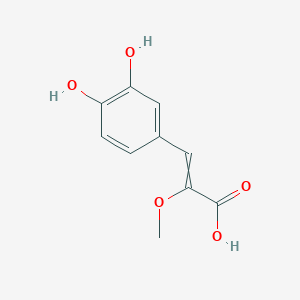
3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid is a phenolic compound that belongs to the class of hydroxycinnamic acids. It is structurally related to caffeic acid and is known for its antioxidant properties. This compound is found in various plants and is often studied for its potential health benefits and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid typically involves the esterification of 3,4-dihydroxybenzaldehyde followed by methoxylation. One common method includes the use of 3,4-dihydroxybenzaldehyde as a starting material, which undergoes a series of reactions including esterification, methoxylation, and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and methanol are used for esterification and methoxylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and ethers of the original compound.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of natural antioxidants for food preservation and cosmetic formulations
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid primarily involves its antioxidant activity. It can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms from its hydroxyl groups. This compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid, known for its antioxidant properties.
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid, another potent antioxidant.
Dihydrocaffeic Acid: 3-(3,4-Dihydroxyphenyl)propanoic acid, a reduced form of caffeic acid with similar properties
Uniqueness
3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid is unique due to its methoxy group, which enhances its antioxidant activity and stability compared to other similar compounds. This structural feature allows it to be more effective in various applications, including as a natural preservative and in therapeutic formulations.
Properties
CAS No. |
61854-88-4 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9(10(13)14)5-6-2-3-7(11)8(12)4-6/h2-5,11-12H,1H3,(H,13,14) |
InChI Key |
HKSNOPIYKSDTOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC1=CC(=C(C=C1)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















